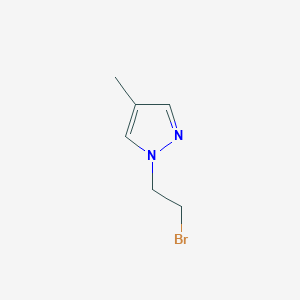

![molecular formula C11H24N2O B1527270 2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol CAS No. 1250542-65-4](/img/structure/B1527270.png)

2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol

Overview

Description

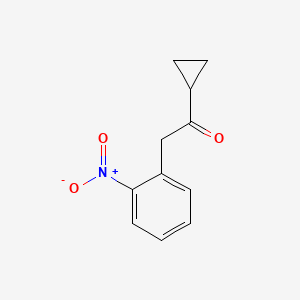

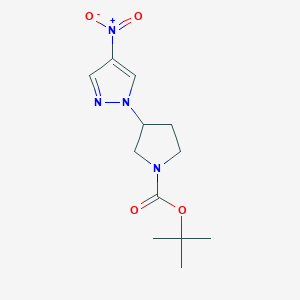

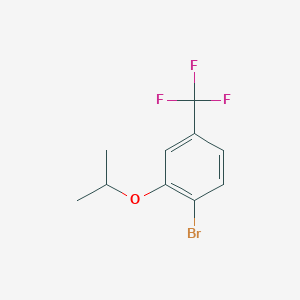

2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 . It is also known as Cyclopentanol, 2-[[2-(dimethylamino)-2-methylpropyl]amino]- . The compound is stored at room temperature and appears in the form of an oil .

Molecular Structure Analysis

The molecular structure of 2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol consists of a cyclopentanol ring with a dimethylamino-2-methylpropyl group attached to it . The InChI code for this compound is 1S/C11H24N2O/c1-11(2,13(3)4)8-12-9-6-5-7-10(9)14/h9-10,12,14H,5-8H2,1-4H3 .Scientific Research Applications

Regioselective Rearrangement and Radical Cations

- Regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes has been observed through photoinduced electron transfer and radiolytic oxidation. This process highlights the spontaneous and exclusive rearrangement to form cyclopentene derivatives under certain conditions, demonstrating the compound's role in understanding reaction dynamics and mechanisms in organic chemistry (Adam et al., 1994).

Synthesis of Cyclopentanones

- A method for preparing 2,2-dimethyl cyclopentanones through acid-catalyzed ring expansion of isopropenylcyclobutanols has been developed. This synthesis route provides access to sesquiterpenes such as cuparanes and herbertanes, demonstrating the compound's utility in synthetic organic chemistry and natural product synthesis (Bernard et al., 2005).

Antiinflammatory and Cytotoxic Activities

- The synthesis and evaluation of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have been explored for their antiinflammatory and analgesic activities, with minimal cytotoxic action. This study contributes to the medicinal chemistry field by identifying structural parameters necessary for antiinflammatory activity, showing the compound's relevance in drug discovery and development (Chen et al., 1996).

Oligomeric Structures

- The oligomeric supersandwich structure of a lithium enamino-cyclopentadienide was studied, revealing insights into the molecular architecture and interactions of complex organic lithium compounds. This research helps understand the structural aspects of organometallic chemistry and potential applications in catalysis and material science (Kotov et al., 2006).

Apoptosis Induction in Cancer Cells

- The discovery of 4-aryl-4H-chromenes as potent apoptosis inducers through a cell- and caspase-based high-throughput screening assay illustrates the compound's potential in anticancer drug development. This research highlights the ability to induce apoptosis in multiple human cell lines, offering a path toward novel anticancer therapies (Kemnitzer et al., 2004).

Safety And Hazards

The safety information available indicates that 2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol is potentially dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name |

2-[[2-(dimethylamino)-2-methylpropyl]amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-11(2,13(3)4)8-12-9-6-5-7-10(9)14/h9-10,12,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSHSHVBBSRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCCC1O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)